molecular formula C17H20FN3O3 B5423215 4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one

4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one

Cat. No.: B5423215
M. Wt: 333.36 g/mol
InChI Key: ZHSWYPKNFBZCQR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluoro-methoxyphenyl group, a methyl-oxazolyl group, and a methylpiperazinone group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s molecular structure is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing fluoro group and the electron-donating methoxy group. It might undergo reactions like nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. For example, the presence of a fluoro group might increase its lipophilicity, affecting its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets in specific ways .

Safety and Hazards

The safety and hazards of the compound would need to be assessed through toxicity studies. As a general rule, compounds containing fluorine need to be handled with care due to the potential for the release of toxic fluorine gas .

Properties

IUPAC Name

4-[[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-11-15(9-21-7-6-20(2)16(22)10-21)19-17(24-11)13-5-4-12(23-3)8-14(13)18/h4-5,8H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSWYPKNFBZCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)F)CN3CCN(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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